molecular formula C24H17BO2 B8431663 B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

B-[6-(9-phenanthrenyl)-2-naphthalenyl]-boronic acid

Cat. No. B8431663
M. Wt: 348.2 g/mol
InChI Key: XYTJBFVTIVKXLD-UHFFFAOYSA-N
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Patent
US08034256B2

Procedure details

Under an argon gas atmosphere, a mixture of 9.80 g (25.6 mmol) of 6-bromo-2-(9-phenanthrenyl)naphthalene, 100 mL of dehydrated toluene and 100 mL of dehydrated diethylether was cooled down to −10 degrees C., and added with 19.7 mL (30.7 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for four hours at −10 degree C. The reaction mixture was further cooled down to −60 degrees C., and added with 14.4 g (76.7 mmol) of triisopropyl borate in drops. The reaction mixture was subsequently warmed up to room temperature, and stirred for 16 hours at room temperature. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one night at room temperature. After the reaction, the reaction mixture experienced liquid separation, organic phase thereof was cleansed with water, and the solvent was distilled away under reduced pressure until the reaction mixture became slurry. By adding residue thereof with hexane, filtering the solid and recrystallizing the residue by THF and hexane, 5.20 g of 2-(9-phenanthrenyl)naphthalene-6-boronic acid was obtained at an yield of 58%.
Name
6-bromo-2-(9-phenanthrenyl)naphthalene
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]1[C:13]3[C:18]([C:19]4C=CC=C[C:24]=4[CH:25]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:6]=[CH:5]2.CCCCCC.[CH2:32]([Li])[CH2:33][CH2:34][CH3:35].[B:37](OC(C)C)([O:42]C(C)C)[O:38]C(C)C.Cl>C(OCC)C.C1(C)C=CC=CC=1>[CH:32]1[C:24]2[CH:25]=[C:12]([C:7]3[CH:6]=[CH:5][C:4]4[C:9](=[CH:10][CH:11]=[C:2]([B:37]([OH:42])[OH:38])[CH:3]=4)[CH:8]=3)[C:13]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:19]=2[CH:35]=[CH:34][CH:33]=1

Inputs

Step One
Name
6-bromo-2-(9-phenanthrenyl)naphthalene
Quantity
9.8 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C=1C2=CC=CC=C2C=2C=CC=CC2C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
19.7 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
14.4 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the reaction mixture was stirred for four hours at −10 degree C
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further cooled down to −60 degrees C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was subsequently warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 hours at room temperature
Duration
16 h
STIRRING
Type
STIRRING
Details
to be stirred for one night at room temperature
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
liquid separation, organic phase
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure until the reaction mixture
ADDITION
Type
ADDITION
Details
By adding residue
FILTRATION
Type
FILTRATION
Details
with hexane, filtering the solid
CUSTOM
Type
CUSTOM
Details
recrystallizing the residue by THF and hexane

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC2=CC=C(C=C2C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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